Cas no 330190-19-7 (N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide)

N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide is a specialized organic compound featuring a benzamide core substituted with a 2-methoxy-5-nitrophenyl group and a 4-methylbenzenesulfonamido moiety. This structure imparts unique physicochemical properties, making it valuable in synthetic chemistry and pharmaceutical research. The nitro and methoxy functional groups enhance reactivity, facilitating further derivatization, while the sulfonamido linkage contributes to stability and potential biological activity. Its well-defined molecular architecture allows for precise applications in drug development, particularly as an intermediate in the synthesis of targeted therapeutics. The compound’s purity and structural consistency ensure reproducibility in research and industrial processes.
N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide structure
330190-19-7 structure
Product Name:N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide
CAS No:330190-19-7
MF:C21H19N3O6S
MW:441.457063913345
CID:5923479
PubChem ID:15993115
Update Time:2025-05-19

N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxy-5-nitrophenyl)-2-((4-methylphenyl)sulfonamido)benzamide
    • Benzamide, N-(2-methoxy-5-nitrophenyl)-2-[[(4-methylphenyl)sulfonyl]amino]-
    • AKOS000394732
    • N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
    • F0325-0153
    • N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenylsulfonamido)benzamide
    • N-(2-methoxy-5-nitrophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
    • EU-0037269
    • 330190-19-7
    • N-(2-METHOXY-5-NITROPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
    • N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide
    • Inchi: 1S/C21H19N3O6S/c1-14-7-10-16(11-8-14)31(28,29)23-18-6-4-3-5-17(18)21(25)22-19-13-15(24(26)27)9-12-20(19)30-2/h3-13,23H,1-2H3,(H,22,25)
    • InChI Key: KHIHOZBCOXWYSJ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC([N+]([O-])=O)=CC=C1OC)(=O)C1=CC=CC=C1NS(C1=CC=C(C)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 441.09945651g/mol
  • Monoisotopic Mass: 441.09945651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 726
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 139Ų

Experimental Properties

  • Density: 1.426±0.06 g/cm3(Predicted)
  • pka: 7.88±0.10(Predicted)

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Additional information on N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide

Recent Advances in the Study of N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide (CAS: 330190-19-7)

N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide (CAS: 330190-19-7) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a modulator of various biological pathways, particularly in the context of inflammation and oncology. This research brief aims to summarize the latest findings related to this compound, including its synthesis, mechanism of action, and therapeutic applications.

The compound, characterized by its unique sulfonamido-benzamide structure, has been investigated for its ability to interact with specific protein targets. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 330190-19-7 exhibits potent inhibitory activity against certain kinases involved in inflammatory signaling pathways. The study utilized X-ray crystallography to elucidate the binding mode of the compound, revealing key interactions with the ATP-binding site of the target kinase.

In addition to its kinase inhibitory properties, recent preclinical research has highlighted the potential of 330190-19-7 as an anticancer agent. A team of researchers from the University of Cambridge reported that the compound induces apoptosis in cancer cell lines by disrupting mitochondrial function. This effect was observed to be selective for cancer cells, sparing normal cells, which suggests a favorable therapeutic window. Further in vivo studies in murine models showed promising tumor regression rates without significant toxicity.

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide has also been optimized in recent years. A 2022 publication in *Organic Process Research & Development* described a scalable and cost-effective synthetic route, which improved the yield and purity of the compound. This advancement is critical for facilitating further pharmacological studies and potential clinical development.

Despite these promising findings, challenges remain in the development of 330190-19-7 as a therapeutic agent. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, prompting researchers to explore prodrug strategies or alternative formulations. Additionally, the exact off-target effects and long-term safety profile of the compound require further investigation.

In conclusion, N-(2-methoxy-5-nitrophenyl)-2-(4-methylbenzenesulfonamido)benzamide represents a compelling candidate for further development in both inflammatory and oncological indications. Its unique mechanism of action and selective cytotoxicity make it a valuable tool for understanding disease pathways and a potential lead compound for drug discovery. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic applications.

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